molecular formula C29H33N3O2 B14668244 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate CAS No. 37177-44-9

4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate

Cat. No.: B14668244
CAS No.: 37177-44-9
M. Wt: 455.6 g/mol
InChI Key: BBMXFVKAQLCXJX-UHFFFAOYSA-N
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Description

4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group and a decanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate typically involves a multi-step process. One common method includes the formation of the phenyldiazenyl intermediate, followed by its reaction with an appropriate aldehyde to form the imine. The final step involves esterification with decanoic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and imine functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of phenyl oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted esters and imines.

Scientific Research Applications

4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The ester group allows for hydrolysis, releasing the active components that can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate
  • 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl hexanoate

Uniqueness

4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate is unique due to its longer alkyl chain (decanoate), which can influence its solubility, stability, and interaction with biological membranes. This makes it particularly useful in applications requiring enhanced lipophilicity and membrane permeability.

Properties

CAS No.

37177-44-9

Molecular Formula

C29H33N3O2

Molecular Weight

455.6 g/mol

IUPAC Name

[4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] decanoate

InChI

InChI=1S/C29H33N3O2/c1-2-3-4-5-6-7-11-14-29(33)34-28-21-15-24(16-22-28)23-30-25-17-19-27(20-18-25)32-31-26-12-9-8-10-13-26/h8-10,12-13,15-23H,2-7,11,14H2,1H3

InChI Key

BBMXFVKAQLCXJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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